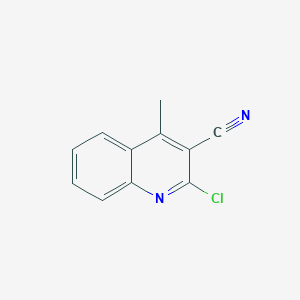

2-Chloro-4-methylquinoline-3-carbonitrile

Description

2-Chloro-4-methylquinoline-3-carbonitrile (CAS: 101617-94-1) is a heterocyclic organic compound with the molecular formula C₁₁H₇ClN₂ and a molecular weight of 202.64 g/mol. Its structure features a quinoline backbone substituted with a chlorine atom at position 2, a methyl group at position 4, and a nitrile group at position 3 . Key physical properties include a density of 1.31 g/cm³, a boiling point of 380.7°C at 760 mmHg, and a flash point of 184°C . The compound is primarily utilized as a pharmaceutical intermediate and building block in organic synthesis, particularly in the development of bioactive molecules .

Properties

IUPAC Name |

2-chloro-4-methylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c1-7-8-4-2-3-5-10(8)14-11(12)9(7)6-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBTZPFJZNOSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384166 | |

| Record name | 2-chloro-4-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101617-94-1 | |

| Record name | 2-chloro-4-methylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

-

Condensation Step : At 0–5°C, aniline derivatives react with β-ketoesters to form β-anilinoacrylates. For example, 4-methylaniline reacts with ethyl acetoacetate in anhydrous ethanol, catalyzed by sulfuric acid, to yield ethyl 3-(4-methylphenylamino)crotonate.

-

Cyclization : Heating the intermediate at 180–200°C in diphenyl ether induces cyclization, forming 4-methyl-2-quinolone. The reaction’s regioselectivity is influenced by the electron-donating methyl group, which directs cyclization to the para position.

Table 1: Optimization of Conrad-Limpach-Knorr Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (°C) | 180–200 | Yield ↑ 15–20% |

| Solvent | Diphenyl ether | Prevents decomposition |

| Catalyst | H2SO4 (0.5 eq) | Accelerates cyclization |

This method achieves yields of 60–70% for the quinolone intermediate but requires subsequent functionalization to introduce chlorine and nitrile groups.

Chlorination Strategies Using Phosphorus Oxychloride (POCl₃)

Chlorination of the quinolone intermediate is critical for introducing the 2-chloro substituent. A patent by details an optimized protocol using POCl₃ and PCl₅, which enhances electrophilic substitution at the 2-position.

Procedure Highlights

-

Reagents : POCl₃ (10 vol) and PCl₅ (1 vol) are combined with 4-methyl-2-quinolone in a reflux apparatus.

-

Conditions : Reflux at 115°C for 2 hours ensures complete conversion to 2-chloro-4-methylquinoline. Excess POCl₃ is removed via distillation, and the product is isolated by filtration (yield: 85–90%).

Critical Considerations :

-

Solvent-Free System : Eliminating solvents reduces side reactions and simplifies purification.

-

Safety : POCl₃ reacts exothermically with water; strict moisture control is essential.

Nitrile Group Introduction via Formylation-Cyanation

The 3-position nitrile group is introduced through a two-step sequence involving formylation followed by cyanation, as demonstrated in.

Stepwise Protocol

-

Formylation :

-

Cyanation :

Table 2: Cyanation Reaction Parameters

| Parameter | Optimal Value | Role |

|---|---|---|

| NH2OH·HCl (eq) | 2.0 | Nucleophilic agent |

| PCl₃ (eq) | 1.5 | Dehydration agent |

| Temperature (°C) | 110 | Accelerates dehydration |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Cyclization Reactions: It can form fused heterocyclic systems through cyclization.

Common Reagents and Conditions

Nucleophiles: Such as amines and thiols for substitution reactions.

Catalysts: L-proline and copper salts are commonly used.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives and fused heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-methylquinoline-3-carbonitrile has been extensively studied for its potential therapeutic properties:

- Antimicrobial Activity:

- Anticancer Properties:

- Anti-inflammatory Effects:

Materials Science

The compound is also explored for applications in electronic devices:

- Organic Electroluminescent Devices:

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to DNA, leading to its biological effects . The exact pathways depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 2-Chloro-4-methylquinoline-3-carbonitrile, highlighting differences in substituents and their implications:

Key Observations:

Substituent Position and Reactivity: The position of chlorine and methyl groups significantly influences reactivity. For example, 4-Chloro-6-methoxyquinoline-3-carbonitrile (Cl at C4) shows enhanced antimicrobial activity compared to the 2-chloro isomer .

Functional Group Effects: Replacing chlorine with an amino group (as in 2-Amino-4-methylquinoline-3-carbonitrile) increases solubility but may reduce electrophilicity, altering its utility in nucleophilic substitution reactions .

Core Modifications: Tetrahydroquinoline derivatives (e.g., 2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile) exhibit improved bioavailability due to reduced aromaticity, making them favorable for CNS-targeting drugs .

Biological Activity

2-Chloro-4-methylquinoline-3-carbonitrile (C₁₁H₇ClN₂) is a compound belonging to the quinoline family, characterized by its unique structural features, including a chloro group at position 2, a methyl group at position 4, and a cyano group at position 3. This structural arrangement contributes to its biological activity , particularly in antimicrobial and antitumor applications. The compound has garnered attention for its potential therapeutic uses, making it an important subject of study in medicinal chemistry.

- Molecular Formula : C₁₁H₇ClN₂

- Molecular Weight : 202.64 g/mol

- CAS Number : 101617-94-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- DNA Interaction : The compound forms stable complexes with DNA, which is crucial for its biological effects. It may inhibit enzymes involved in DNA replication and repair, such as topoisomerases, leading to cell death.

- Enzyme Inhibition : It has been shown to inhibit various enzymes critical for cellular function, contributing to its antitumor and antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves interference with bacterial DNA synthesis and inhibition of essential enzymes.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound can be effective against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The antitumor mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression through DNA damage .

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results demonstrated that the compound effectively inhibited growth in multiple bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Assessment : In a research article focusing on novel anticancer agents, this compound was tested against several cancer cell lines. The findings indicated significant cytotoxicity, particularly against HeLa cells, suggesting its potential as an anticancer drug candidate .

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Vilsmeier-Haack Reaction : This method utilizes acetanilide or acetoacetanilide as starting materials.

- Cyclization Reactions : Following initial synthesis, further modifications can yield derivatives with enhanced biological activities.

The ability to modify the quinoline structure allows for exploration of various biological activities and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.